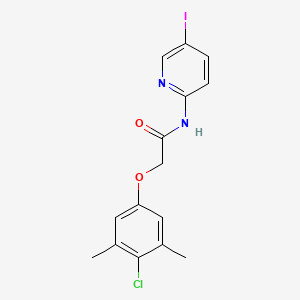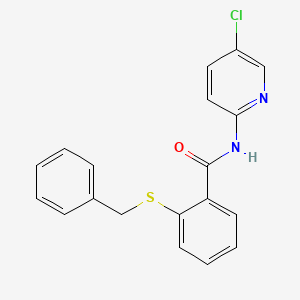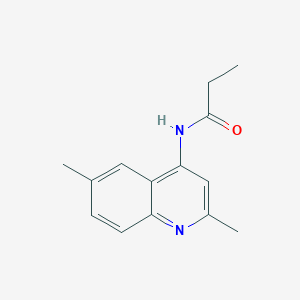
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'CIPA' and is primarily used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is not fully understood. However, studies have suggested that CIPA may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. CIPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that CIPA may have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of several inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for cancer researchers who are looking for new and effective treatments for cancer. However, one of the limitations of using CIPA is its complex synthesis process, which can make it difficult and time-consuming to obtain.
Direcciones Futuras
There are several future directions in which research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide can be carried out. One area of research could be to further understand the mechanism of action of CIPA and identify its molecular targets. Another area of research could be to investigate the potential applications of CIPA in other fields, such as inflammation and oxidative stress-related diseases. Additionally, research could be carried out to develop more efficient and cost-effective methods for the synthesis of CIPA.
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound with significant potential for scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research in this area could lead to the development of new and effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a complex process that involves several steps. The most commonly used method for its synthesis is the reaction of 4-chloro-3,5-dimethylphenol with 5-iodo-2-pyridinecarboxylic acid in the presence of an activating agent such as DCC (dicyclohexylcarbodiimide) and a coupling agent such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been extensively used in scientific research for its potential applications in various fields. One of its primary applications is in the field of cancer research. CIPA has been shown to exhibit potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIN2O2/c1-9-5-12(6-10(2)15(9)16)21-8-14(20)19-13-4-3-11(17)7-18-13/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMJRMLOSJUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodopyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)

![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)


![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)

![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)